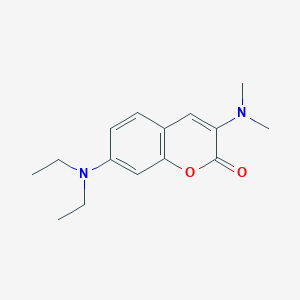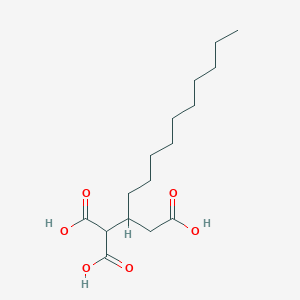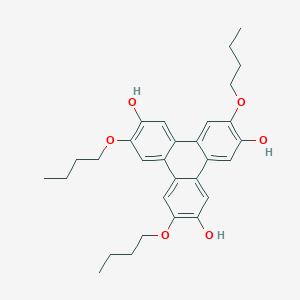
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and a methylsulfonyl group attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- typically involves multi-step organic reactions One common method includes the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the methylsulfonyl group can enhance its binding affinity to certain targets, while the aromatic rings can facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrimidine, 4,5-bis(4-methylphenyl)-2-(methylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(ethylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-
Uniqueness
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, can enhance its solubility and binding properties compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
651316-33-5 |
|---|---|
Molekularformel |
C19H18N2O2S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4,5-bis(4-methylphenyl)-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C19H18N2O2S/c1-13-4-8-15(9-5-13)17-18(16-10-6-14(2)7-11-16)20-12-21-19(17)24(3,22)23/h4-12H,1-3H3 |
InChI-Schlüssel |
SLXUKGXRRISPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=CN=C2S(=O)(=O)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

![5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12611236.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)


![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
